Apraclonidine dihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2,6-dichloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N4.2ClH/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9;;/h3-4H,1-2,12H2,(H2,13,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKICJXKWJUSPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=C(C=C2Cl)N)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73217-88-6 | |
| Record name | Apraclonidine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073217886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | APRACLONIDINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AVH7Z1L0J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Adrenergic Receptor Agonism
Elucidation of Alpha-Adrenergic Receptor Subtype Selectivity
Apraclonidine (B1662514) dihydrochloride (B599025) is recognized as a relatively selective alpha-2 (α₂) adrenergic agonist. drugbank.comnih.gov Its interaction with adrenergic receptors, however, is not entirely exclusive to the α₂ subtype, exhibiting a nuanced profile of receptor affinity.
Differential Affinity for α₁ and α₂ Adrenoceptors
Research has consistently shown that apraclonidine has a primary and potent agonistic effect on α₂-adrenergic receptors. patsnap.com Concurrently, it demonstrates a notably weaker agonist activity at alpha-1 (α₁) adrenoceptors. drugbank.commdpi.com This differential affinity is a cornerstone of its pharmacological profile. The selectivity for the α₂ receptor over the α₁ receptor is described as mild to moderate, indicating that while its principal actions are mediated through α₂ receptors, the effects of α₁ receptor stimulation, although lesser, cannot be entirely dismissed. aoa.org This characteristic distinguishes it from non-selective adrenergic agonists and more highly selective α₂ agonists.
Quantitative Analysis of Receptor Binding Kinetics and Thermodynamics
A quantitative understanding of the binding affinity of apraclonidine to adrenergic receptor subtypes is crucial for a precise interpretation of its mechanism of action. While comprehensive thermodynamic and kinetic data are not extensively detailed in publicly available literature, binding assays have provided key insights into its receptor affinity.
Radioligand binding assays have been instrumental in quantifying the affinity of apraclonidine for specific adrenoceptor subtypes. These studies have determined the inhibitor constant (Kᵢ) for apraclonidine at the human α₂ₐ-adrenergic receptor subtype, which is predominant in key ocular tissues. arvojournals.org The Kᵢ value represents the concentration of the drug required to occupy 50% of the receptors in the presence of a competing radioligand, with a lower Kᵢ value indicating a higher binding affinity.
Detailed kinetic studies determining the association (kₒₙ) and dissociation (kₒff) rates, as well as thermodynamic analyses of the enthalpic and entropic contributions to the binding process of apraclonidine, are not widely available. Such data would further refine the understanding of the molecular interactions between apraclonidine and its receptor targets.
Intracellular Signal Transduction Pathways Modulated by Apraclonidine Dihydrochloride
The binding of apraclonidine to its target adrenoceptors initiates a cascade of intracellular events, primarily through the modulation of G-protein coupled signaling pathways.
Mechanisms of G-Protein Coupling and Adenylate Cyclase Inhibition
The α₂-adrenergic receptors are classic examples of G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins, specifically those of the Gαi/Go family. researchgate.netunict.it Upon agonist binding by apraclonidine, the α₂-receptor undergoes a conformational change that facilitates the activation of the associated Gαi protein. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein.
The activated Gαi subunit then dissociates from the βγ-subunits and interacts with downstream effectors. The primary effector for the Gαi pathway is the enzyme adenylate cyclase. patsnap.com The interaction of the activated Gαi subunit with adenylate cyclase results in the inhibition of the enzyme's activity. researchgate.netsemanticscholar.org This inhibitory action is a central element of the signal transduction mechanism for apraclonidine at α₂-adrenoceptors.
Research on the Modulation of Cyclic Adenosine (B11128) Monophosphate (cAMP) Levels
The inhibition of adenylate cyclase activity by the apraclonidine-activated Gαi protein directly impacts the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). semanticscholar.org Adenylate cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. By inhibiting this enzyme, apraclonidine effectively suppresses the production of cAMP. patsnap.comresearchgate.net
The reduction in intracellular cAMP levels has widespread consequences for cellular function, as cAMP is a critical regulator of protein kinase A (PKA) and other downstream signaling molecules. In the context of apraclonidine's use in the eye, the decrease in cAMP in the ciliary body epithelium is a key mechanism leading to reduced aqueous humor production. patsnap.com
Investigation of Potential Dual Mechanism Signaling Pathways
Evidence suggests that apraclonidine's cellular effects may arise from more than one signaling pathway, constituting a dual mechanism. This duality can be considered from both a physiological and a molecular signaling perspective. Physiologically, apraclonidine is understood to have a dual mechanism of action by both reducing the production of aqueous humor and enhancing its outflow. drugbank.comnih.gov
From a molecular signaling standpoint, a potential dual pathway arises from apraclonidine's affinity for both α₂ and α₁ adrenoceptors.
Primary Gαi-Coupled Pathway : As detailed above, the principal signaling pathway activated by apraclonidine is the inhibition of adenylate cyclase via Gαi coupling of α₂-receptors, leading to decreased cAMP. semanticscholar.org
Potential Gαq-Coupled Pathway : The α₁-adrenergic receptors, for which apraclonidine has a weaker affinity, are typically coupled to Gαq proteins. drugbank.com Activation of this pathway stimulates phospholipase C, which in turn leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively.
Receptor Localization within Ocular Tissues and its Functional Implications
The distribution of adrenergic receptors throughout the ocular structures dictates the physiological response to adrenergic agonists like apraclonidine. The anterior segment, responsible for aqueous humor dynamics, and the posterior segment, critical for vision, both contain a variety of adrenergic receptor subtypes.
Mapping Distribution in Anterior Segment Structures
The anterior segment of the eye houses several key structures involved in regulating intraocular pressure (IOP). The distribution of adrenergic receptors in these tissues is well-documented and plays a significant role in the therapeutic action of apraclonidine.
Cornea: The cornea expresses both α- and β-adrenergic receptors. semanticscholar.org Specifically, α2A and α2C adrenergic receptor subtypes have been identified in the corneal epithelium. nih.govcambridge.orgresearchgate.net β-adrenergic receptors, predominantly the β2 subtype, are also present in the corneal epithelium and have been implicated in corneal wound healing. semanticscholar.orgmdpi.comarvojournals.org
Trabecular Meshwork: This tissue is critical for the outflow of aqueous humor. The trabecular meshwork predominantly expresses β2-adrenergic receptors. mdpi.comresearchgate.netnih.govarvojournals.org Studies have shown that stimulation of these receptors can increase outflow facility. mdpi.com While α-adrenergic receptors are present, their role in conventional outflow is less defined. nih.gov
Iris: The iris contains a high density of α2-adrenergic receptors, with the α2A subtype being the most prevalent. arvojournals.org The iris epithelium, in particular, shows a high level of α2-adrenergic receptor binding sites. karger.com β-adrenergic receptors are also present in the iris. elsevierpure.comarvojournals.org
Ciliary Body Epithelium: The ciliary body is the primary site of aqueous humor production. The ciliary epithelium contains a high density of both α2 and β-adrenergic receptors. karger.comdiva-portal.org The nonpigmented ciliary epithelium expresses α2A and α2B receptors, while the pigmented epithelium expresses α2C receptors. nih.govcambridge.orgresearchgate.netnih.gov β-adrenergic receptors, mainly the β2 subtype, are also abundant in the ciliary processes and epithelium. researchgate.netelsevierpure.comarvojournals.org Activation of α2 receptors in the ciliary body leads to a reduction in aqueous humor production. medsinfo.com.aupatsnap.com
Ciliary Muscle: The ciliary muscle contains α2A, α2B, and α2C adrenergic receptor subtypes. arvojournals.org It also contains a small population of β1-adrenergic receptors, although the majority are of the β2 subtype. researchgate.netelsevierpure.comarvojournals.org
Interactive Data Table: Adrenergic Receptor Distribution in the Anterior Segment
| Ocular Structure | α1-Adrenergic Receptors | α2-Adrenergic Receptor Subtypes | β-Adrenergic Receptor Subtypes |
| Cornea | Present gavinpublishers.com | α2A, α2C nih.govcambridge.orgresearchgate.net | β2 (predominantly) mdpi.comarvojournals.org |
| Trabecular Meshwork | Present nih.gov | Present researchgate.net | β2 (predominantly) mdpi.comnih.govarvojournals.org |
| Iris | Present diva-portal.org | α2A (high density) arvojournals.org | Present elsevierpure.comarvojournals.org |
| Ciliary Body Epithelium | Present diva-portal.org | α2A, α2B (nonpigmented), α2C (pigmented) nih.govcambridge.orgresearchgate.netnih.gov | β2 (high density) researchgate.netelsevierpure.comarvojournals.org |
| Ciliary Muscle | Present diva-portal.org | α2A, α2B, α2C arvojournals.org | β1 (minor), β2 (major) researchgate.netelsevierpure.comarvojournals.org |
Characterization of Distribution in Posterior Segment Structures
The posterior segment of the eye, while not the primary target for apraclonidine's IOP-lowering effects, also contains a significant distribution of adrenergic receptors.
Retina: The retina expresses all three major types of adrenergic receptors: α1, α2, and β. mdpi.comnih.gov α2-adrenergic receptors are found in various retinal layers, with α2A receptors located in the ganglion cell and inner nuclear layers, and α2B receptors in dendrites, axons, and glial cells. nih.govcambridge.orgresearchgate.net α2C receptors are present in photoreceptors. nih.govcambridge.orgresearchgate.net The neurosensory retina has a lower density of α2 receptors compared to the anterior segment structures. arvojournals.org
Retinal Pigment Epithelium (RPE): The RPE expresses α2-adrenergic receptors, predominantly the α2A subtype. arvojournals.org β-adrenergic receptors have also been identified on cultured human RPE cells. tjceo.com
Choroid: The choroid contains a high density of α2A-adrenergic receptors. diva-portal.org The choroidal vasculature also expresses β-adrenergic receptors. koreamed.org
Interactive Data Table: Adrenergic Receptor Distribution in the Posterior Segment
| Ocular Structure | α1-Adrenergic Receptors | α2-Adrenergic Receptor Subtypes | β-Adrenergic Receptor Subtypes |
| Retina | Present nih.gov | α2A, α2B, α2C nih.govcambridge.orgresearchgate.net | Present mdpi.comnih.gov |
| Retinal Pigment Epithelium | Present nih.gov | α2A (predominantly) arvojournals.org | Present tjceo.com |
| Choroid | Present diva-portal.org | α2A (high density) diva-portal.org | Present koreamed.org |
Preclinical Pharmacodynamics and Physiological Modulation
Mechanisms Underlying Aqueous Humor Dynamics Modulation
Apraclonidine's influence on IOP is primarily attributed to its ability to alter the flow of aqueous humor. It engages α2-adrenergic receptors located in the ciliary body, which are instrumental in the production of this fluid. researchgate.netpatsnap.com
A primary mechanism by which apraclonidine (B1662514) lowers IOP is by suppressing the formation of aqueous humor. patsnap.comnih.govbibliotekanauki.pl This effect is mediated through its agonistic activity on α2-adrenoceptors in the nonpigmented ciliary epithelium. researchgate.net The stimulation of these receptors is believed to inhibit the enzyme adenylate cyclase, leading to a reduction in cyclic AMP (cAMP) levels and consequently, a decrease in aqueous humor secretion. researchgate.netpatsnap.com
Further research, including fluorophotometric studies in animal models and humans, corroborates this finding. drugbank.comnih.gov For instance, studies in ketamine-anesthetized cynomolgus monkeys demonstrated that topical apraclonidine produced a dose-dependent bilateral reduction in the aqueous humor flow rate, with a maximum reduction of 30-35%. nih.gov In a rat model of ocular hypertension, apraclonidine was shown to delay increases in IOP primarily by reducing the nonresistive components of aqueous humor dynamics, which include aqueous synthesis. nih.gov An additional proposed mechanism is the vasoconstriction of afferent blood vessels within the ciliary processes, which would reduce blood flow and thereby limit the rate of aqueous production. researchgate.netdrugbank.comnih.gov
While many sources cite an increase in uveoscleral outflow as part of apraclonidine's dual mechanism, the evidence on this front is conflicting. drugbank.comnih.govpatsnap.comtaylorandfrancis.com Some reviews maintain that the compound enhances fluid drainage through this alternative pathway. patsnap.comtaylorandfrancis.com However, other investigations present contrary findings. A study on human eyes reported that while the fluorophotometric outflow facility increased, uveoscleral outflow actually decreased in eyes treated with apraclonidine when compared to control eyes. nih.gov Another narrative review explicitly states that apraclonidine does not seem to improve uveoscleral outflow. mdpi.com These discrepancies suggest that the impact of apraclonidine on the uveoscleral outflow pathway may be complex and potentially species-dependent or influenced by other experimental factors.
Regulation of Ocular Hemodynamics in Preclinical Models
The presence of vasoconstrictor postsynaptic α2 receptors on vascular smooth muscle raises the possibility that α2 agonists like apraclonidine could impact ocular blood flow. researchgate.net Research into this area has yielded varied and sometimes contradictory results. researchgate.net
Preclinical evidence suggests that apraclonidine induces vasoconstriction in the anterior segment of the eye. This action is thought to contribute to its IOP-lowering effect by reducing blood flow to the ciliary body, thereby decreasing aqueous humor production. researchgate.net In-vitro studies using isolated porcine ciliary arteries demonstrated that apraclonidine induces vasoconstriction. It has been proposed that the compound exerts a local vasoconstrictive effect on the anterior segment branches of the ophthalmic artery. nih.gov
The effects of apraclonidine on the blood vessels behind the eye (retrobulbar circulation) are not definitively established, with studies presenting conflicting data. researchgate.net For example, one study involving healthy human subjects found that apraclonidine did not affect retrobulbar blood flow. researchgate.net In contrast, other research has documented decreased blood flow velocities and increased resistivity indices in the ophthalmic artery following apraclonidine administration. researchgate.netkarger.com
A study utilizing color Doppler ultrasonography in healthy volunteers observed that topical apraclonidine produced a significant decrease in peak systolic and diastolic flow velocities and an increase in the resistance index of the ophthalmic artery. nih.gov However, the same study found no significant changes in the vascular parameters of the central retinal artery. nih.gov This has led to speculation that apraclonidine's vasoconstrictive effects are localized to the ophthalmic artery and its anterior branches, without significantly altering circulation in the central retinal and posterior ciliary arteries. karger.com
Modulation of Specific Ocular Smooth Muscle Function
Apraclonidine exhibits a distinct effect on certain ocular smooth muscles, notably the superior tarsal muscle, also known as Müller's muscle. researchgate.net This muscle, which is innervated by sympathetic nerves, is involved in eyelid elevation. researchgate.net Apraclonidine's ability to cause contraction of this muscle and subsequent eyelid elevation is attributed to its weak α1-adrenergic receptor agonist activity. researchgate.net
This pharmacological property is particularly relevant in the diagnostic evaluation of Horner's syndrome, a condition characterized by a loss of sympathetic innervation to one side of the face. wikipedia.org In individuals with this syndrome, the α1-receptors in the pupillary dilator muscle and Müller's muscle become hypersensitive due to denervation. researchgate.netwikipedia.org When apraclonidine is applied, its weak α1-agonist effect produces a super-normal response in these sensitized muscles, resulting in pupil dilation and eyelid elevation, which is diagnostically significant. researchgate.netwikipedia.org Conversely, in a healthy eye where receptor sensitivity is normal, apraclonidine's more potent α2-agonist effect predominates, which can lead to a mild pupillary constriction (miosis). nih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| Apraclonidine dihydrochloride (B599025) |
| Norepinephrine (B1679862) |
| Adenylate cyclase |
| Cyclic AMP (cAMP) |
| Timolol |
| Pilocarpine |
| Latanoprost |
| Brimonidine (B1667796) |
| Clonidine (B47849) |
| Betaxolol |
Research on the Contraction of the Superior Tarsal (Müller's) Muscle
Apraclonidine is an α2-adrenergic agonist that also possesses weak α1-adrenergic activity. reviewofoptometry.comfrontiersin.org This dual activity is central to its effect on the superior tarsal muscle, commonly known as Müller's muscle. Müller's muscle is a smooth muscle, innervated by the sympathetic nervous system, which contributes to eyelid elevation. neurology.orgnih.gov Apraclonidine causes the contraction of Müller's muscle, leading to a measurable lift of the upper eyelid. escholarship.orgresearchgate.net This effect is presumed to be mediated by the stimulation of α1-adrenergic receptors present in the muscle. frontiersin.orgnih.gov
The contraction of Müller's muscle following apraclonidine administration has been observed to produce an eyelid elevation of approximately 1-3 mm. escholarship.orgresearchgate.net This physiological response has been explored for its therapeutic potential in conditions characterized by ptosis (eyelid droop). For instance, in ptosis induced by botulinum toxin injections, apraclonidine can quickly elevate the upper eyelid. escholarship.org
Research has also investigated its utility in neurological conditions such as myasthenia gravis, a disease affecting skeletal muscles but sparing the sympathetically-innervated Müller's muscle. neurology.orgclinicaltrials.gov A clinical trial involving patients with ptosis secondary to myasthenia gravis demonstrated significant improvement in eyelid position after the administration of apraclonidine 0.5%. neurology.orgnih.gov Measurements taken 60 minutes post-administration showed a notable increase in the palpebral fissure height and other key eyelid parameters. neurology.orgnih.gov Similarly, in patients with Horner's syndrome, apraclonidine has been observed to elevate the ptotic eyelid. frontiersin.orgnih.gov This effect is attributed to an enhanced response in the denervated Müller's muscle. nih.gov
Table 1: Effect of Apraclonidine 0.5% on Eyelid Measurements in Myasthenia Gravis Patients (n=10)
| Eyelid Parameter | Baseline (Mean ± SD) | 60 Minutes Post-Administration (Mean ± SD) | Percentage Increase at 60 Minutes |
|---|---|---|---|
| Palpebral Fissure Height (PF) | 8.8 ± 1.9 mm | 14.2 ± 2.6 mm | 63% |
| Marginal Reflex Distance-1 (MRD1) | 1.7 ± 1.4 mm | 5.4 ± 2.9 mm | 214% |
| Marginal Reflex Distance-2 (MRD2) | 7.1 ± 1.3 mm | 8.8 ± 1.7 mm | 27% |
| Levator Function (LF) | 13.4 ± 2.9 mm | 17.5 ± 2.4 mm | 34% |
Analysis of Influence on Pupillary Diameter and Adrenergic Supersensitivity Phenomena
Apraclonidine's effect on pupillary diameter is a key aspect of its pharmacodynamic profile and is dependent on the integrity of the ocular sympathetic innervation. Apraclonidine is characterized as a potent alpha-2 adrenergic agonist with only weak alpha-1 agonist properties. reviewofoptometry.comfrontiersin.org
In a healthy eye with normal sympathetic tone, the dominant α2-adrenergic effect leads to a slight pupillary constriction (miosis). frontiersin.orgresearchgate.net This is because the α2-agonist activity can inhibit the release of norepinephrine from sympathetic nerve terminals, resulting in a smaller pupil. researchgate.net Studies in healthy volunteers have confirmed this miotic effect, which is most pronounced 30 to 60 minutes after instillation. researchgate.net One study on normal eyes found that apraclonidine caused an average pupil constriction of -0.4 mm. frontiersin.org
Conversely, in an eye with oculosympathetic paresis (as seen in Horner's syndrome), a different and diagnostically significant phenomenon occurs. reviewofoptometry.comuiowa.edu The interruption of the sympathetic nerve supply leads to "denervation supersensitivity," where the α1-adrenergic receptors on the iris dilator muscle become upregulated and hypersensitive to stimulation. reviewofoptometry.comnih.govnih.gov In this state, apraclonidine's weak α1-agonist activity becomes clinically significant, overriding its α2-agonist effect and causing the pupil to dilate (mydriasis). frontiersin.orgnih.gov
This paradoxical dilation in the affected eye, coupled with mild constriction in the healthy eye, results in a "reversal of anisocoria" (a reversal of the unequal pupil sizes), which is a hallmark of a positive apraclonidine test for Horner's syndrome. frontiersin.orguiowa.edu Research indicates that detectable adrenergic supersensitivity can develop as quickly as 48 hours after a functional sympathetic denervation. arvojournals.org Studies have quantified this dilating effect; in eyes with oculosympathetic paresis, 0.5% apraclonidine caused a mean pupillary dilation of 2.04 mm, while causing a mean constriction of -0.14 mm in control eyes. nih.gov
Table 2: Influence of Apraclonidine on Pupillary Diameter
| Condition of the Eye | Primary Receptor Action | Observed Effect on Pupil | Mean Change in Pupil Diameter |
|---|---|---|---|
| Normal (Healthy) | Alpha-2 Agonism (Dominant) | Constriction (Miosis) | -0.14 mm to -0.4 mm frontiersin.orgnih.gov |
| Oculosympathetic Paresis (e.g., Horner's Syndrome) | Alpha-1 Agonism (due to Supersensitivity) | Dilation (Mydriasis) | +0.6 mm to +2.04 mm frontiersin.orgnih.gov |
Neurobiological and Systemic Pharmacological Investigations
Blood-Brain Barrier Permeation and Central Nervous System Engagement in Preclinical Models
Apraclonidine (B1662514) hydrochloride's engagement with the central nervous system (CNS) is largely defined by its limited ability to cross the blood-brain barrier (BBB). This characteristic is a key differentiator from its parent compound, clonidine (B47849). The physicochemical properties of apraclonidine, specifically its higher ionization and reduced lipophilicity at physiological pH, restrict its passage into the CNS. ekjo.orgmedsinfo.com.au
Preclinical studies have consistently demonstrated this limited CNS penetration. For instance, research in animal models has shown that while intracerebroventricular administration in rats can produce a decrease in blood pressure, intravenous administration does not elicit the same central effect, highlighting its poor BBB permeability. medsinfo.com.au This suggests that the systemic effects of topically applied apraclonidine are not primarily mediated by direct action on the central nervous system. ekjo.org
One study directly identified apraclonidine hydrochloride as a clonidine derivative that does not cross the blood-brain barrier. nih.gov This pharmacological profile ensures that its effects are predominantly localized to peripheral sites of action, which is a significant aspect of its clinical utility. ekjo.org The limited CNS engagement minimizes centrally-mediated side effects that are more commonly associated with more lipophilic alpha-2 agonists like clonidine.
Table 1: Comparative Physicochemical and Pharmacological Properties
| Compound | Lipophilicity | Blood-Brain Barrier Permeation | Primary Site of Action |
|---|---|---|---|
| Apraclonidine | Reduced | Limited/Poor ekjo.orgmedsinfo.com.au | Peripheral ekjo.org |
| Clonidine | Higher | Readily Crosses | Central and Peripheral ekjo.orgentokey.com |
Mechanisms of Norepinephrine (B1679862) Release Inhibition and Sympathetic Outflow Modulation
Apraclonidine hydrochloride functions as a relatively selective alpha-2 adrenergic receptor agonist. researchgate.netfda.gov Its primary mechanism of action involves the activation of these alpha-2 receptors, which are integral components of the sympathetic nervous system. patsnap.com
Alpha-2 adrenergic receptors are found on presynaptic nerve terminals. researchgate.net When apraclonidine binds to and stimulates these presynaptic receptors, it initiates a negative feedback loop that inhibits the release of norepinephrine from the nerve terminal. researchgate.netpatsnap.comnih.gov This inhibition occurs through the suppression of adenylate cyclase, which leads to reduced intracellular levels of cyclic AMP (cAMP) and prevents the influx of calcium ions necessary for neurotransmitter release. researchgate.netpatsnap.comnih.gov
By decreasing the release of norepinephrine, the principal neurotransmitter of the sympathetic nervous system, apraclonidine effectively reduces sympathetic outflow. entokey.compatsnap.com This modulation of sympathetic tone is the foundation of its pharmacological effects. The reduction in norepinephrine availability at the neuroeffector junction leads to a decrease in the downstream signaling cascade typically initiated by sympathetic activation. patsnap.com
Table 2: Mechanism of Norepinephrine Release Inhibition by Apraclonidine
| Step | Action | Consequence |
|---|---|---|
| 1 | Apraclonidine binds to presynaptic alpha-2 adrenergic receptors. researchgate.net | Receptor activation. |
| 2 | Inhibition of adenylate cyclase. patsnap.comnih.gov | Decrease in intracellular cyclic AMP (cAMP). researchgate.netpatsnap.com |
| 3 | Reduced calcium ion (Ca2+) influx into the nerve terminal. researchgate.netnih.gov | Inhibition of synaptic vesicle fusion. |
| 4 | Decreased release of norepinephrine into the synaptic cleft. researchgate.netpatsnap.com | Reduced activation of postsynaptic adrenergic receptors. |
| 5 | Modulation of sympathetic outflow. entokey.compatsnap.com | Attenuation of the physiological sympathetic response. |
Comparative Analysis of Peripheral versus Central Adrenergic Effects of Apraclonidine Dihydrochloride (B599025)
The pharmacological activity of apraclonidine is characterized by a strong predominance of peripheral effects over central ones, primarily due to its limited ability to penetrate the blood-brain barrier. ekjo.orgmedsinfo.com.au This contrasts sharply with its analogue, clonidine, which readily enters the CNS and exerts significant central effects. ekjo.orgentokey.com
Studies comparing the two agents reveal that topical application of clonidine can result in both an ipsilateral (local) and a smaller, but consistent, contralateral (systemic/central) effect. ekjo.org The central action of clonidine is mediated by the stimulation of alpha-2 adrenoceptors in the brainstem, which suppresses sympathetic outflow to the cardiovascular system and other peripheral organs. entokey.comresearchgate.net
Table 3: Comparison of Adrenergic Effects
| Feature | Apraclonidine Dihydrochloride | Clonidine |
|---|---|---|
| Primary Site of Action | Peripheral ekjo.org | Central and Peripheral ekjo.org |
| Blood-Brain Barrier Crossing | Poor medsinfo.com.aunih.gov | Readily crosses ekjo.org |
| Central Nervous System Effects | Minimal fda.gov | Significant entokey.com |
| Contralateral Ocular Effect | Not significant or transiently mild ekjo.org | Consistent, though smaller than ipsilateral ekjo.org |
| Mechanism of Ocular Hypotension | Primarily a local phenomenon (e.g., reduced aqueous flow) ekjo.orgfda.gov | Combination of local and central effects ekjo.org |
Structure Activity Relationship Sar and Conformational Dynamics
Impact of Molecular Structure on Receptor Selectivity and Potency
The pharmacological profile of apraclonidine (B1662514) is a direct result of its distinct chemical architecture, which features a 4-amino-2,6-dichlorophenyl group attached to the 2-amino position of a 4,5-dihydro-1H-imidazoline ring. nih.gov This structure provides high affinity for α2-adrenergic receptors while having a lesser effect on α1-receptors. drugbank.comvisioninstitutecanada.com
The key structural features determining its activity include:
Imidazoline (B1206853) Ring: This core structure is a common feature in many α-adrenergic agonists and is essential for binding to the adrenergic receptors.
Dichlorinated Phenyl Ring: The chlorine atoms at the 2 and 6 positions of the phenyl ring are crucial for agonist activity. This substitution pattern enhances the molecule's affinity for the α2-receptor subtype. General principles of adrenergic agonists suggest that such substitutions can increase selectivity toward α2-receptors. damaspharmacy.sy
Para-amino Group: The addition of an amino group (-NH2) at the para-position of the phenyl ring is the primary structural difference between apraclonidine and its parent compound, clonidine (B47849). aoa.org This modification significantly increases the polarity of the molecule, which in turn influences its pharmacokinetic properties and contributes to its receptor binding profile. This group is critical in reducing the molecule's ability to cross the blood-brain barrier, localizing its effects. taylorandfrancis.com
Apraclonidine's binding affinity for α2-adrenergic receptors has been quantified in various tissues, demonstrating its potency. caymanchem.com Radioligand binding studies have shown that it binds with high affinity to these receptors. visioninstitutecanada.com While it is considered a selective α2-agonist, it does retain some partial agonist activity at α1-receptors. visioninstitutecanada.comnih.gov
| Tissue Source | Receptor Type | Binding Affinity Measurement | Value (nM) | Reference |
|---|---|---|---|---|
| Calf Cortex | α2-AR | IC50 | 0.9 | caymanchem.com |
| Rat Kidney | α2-AR | IC50 | 4.3 | caymanchem.com |
| Rat Spleen | α2-AR | IC50 | 4.2 | caymanchem.com |
| Rat Cerebral Cortex | α2-AR | Kd | 0.87 | caymanchem.com |
| Pig Submandibular Gland | α2-AR | Kd | 5.28 | caymanchem.com |
| Pig Lung Tissue | α2-AR | Kd | 1.30 | caymanchem.com |
| Dog Kidney Membrane | α2-AR | Kd | 5.25 | caymanchem.com |
Stereochemical Considerations and their Pharmacological Implications
An analysis of apraclonidine's molecular structure reveals that it is an achiral molecule. nih.gov It does not possess any stereocenters, and therefore, does not exist as different stereoisomers (enantiomers or diastereomers). nih.gov Consequently, there are no pharmacological implications related to stereochemistry, as the compound is administered as a single, achiral entity.
Comparative Conformational Analysis of Apraclonidine Dihydrochloride (B599025) with Related Alpha-Agonists (e.g., Clonidine)
A comparative analysis between apraclonidine and its parent compound, clonidine, highlights the impact of subtle structural changes on pharmacological activity. Apraclonidine was specifically developed as a para-amino derivative of clonidine to maximize its ocular hypotensive effects while minimizing the systemic side effects, such as hypotension, commonly associated with clonidine. ekjo.org
The fundamental difference lies in the addition of the 4-amino group on the phenyl ring of apraclonidine. This single modification makes apraclonidine a less lipophilic, more polar molecule compared to clonidine. taylorandfrancis.com This change in physicochemical properties has profound conformational and pharmacological consequences:
Reduced CNS Penetration: Due to its increased polarity, apraclonidine does not readily cross the blood-brain barrier. This is a stark contrast to clonidine, which is more lipophilic and penetrates the central nervous system, leading to significant systemic effects like sedation and a drop in blood pressure. nih.gov
Localized Ocular Action: The inability of apraclonidine to cause a significant contralateral (in the untreated eye) reduction in intraocular pressure (IOP) further supports its predominantly local mechanism of action. ekjo.orgnih.gov Clonidine, however, does produce a significant contralateral effect, indicative of its systemic absorption and central action. nih.gov
Enhanced Ocular Efficacy: Clinical studies have shown that apraclonidine produces a more significant reduction in IOP in the treated eye compared to clonidine. nih.gov
These differences demonstrate a successful application of structure-activity relationship principles. By adding a single functional group, the conformation and polarity of the molecule were altered to restrict its activity primarily to the site of application, enhancing its utility as a topical ophthalmic agent and improving its therapeutic index over its predecessor.
| Parameter | Apraclonidine (1.0%) | Clonidine (0.125%) | Reference |
|---|---|---|---|
| Max. IOP Reduction (Ocular Hypertensive Patients) | 33.9% | 22.7% | nih.gov |
| Systemic Blood Pressure Change | No significant change | Significant decrease | nih.gov |
| Contralateral IOP Effect | No significant change | Significant decrease | nih.gov |
| Primary Site of Action | Peripheral/Local (Ocular) | Central and Peripheral | ekjo.orgnih.gov |
Advanced Research Methodologies and Experimental Models
In Vitro Cellular and Biochemical Assay Systems
In vitro assays provide a controlled environment to dissect the molecular interactions and cellular responses to Apraclonidine (B1662514) dihydrochloride (B599025) at a fundamental level. These systems are crucial for determining receptor binding affinity, understanding signal transduction pathways, and evaluating interactions with other biological molecules.
Application of Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are a cornerstone in pharmacology for quantifying the affinity of a ligand for its receptor. These assays have been pivotal in characterizing the interaction of Apraclonidine with adrenergic receptors. By using radiolabeled ligands, researchers can competitively displace them with unlabeled Apraclonidine to determine its binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Studies have consistently shown that Apraclonidine is a relatively selective alpha-2-adrenergic agonist, with a lesser affinity for alpha-1 receptors. aoa.org This selectivity is a key aspect of its pharmacological profile. Competitive radioligand binding assays have demonstrated that Apraclonidine has a high affinity for α2-adrenergic receptors in various tissues and species. For instance, it binds to α2-adrenergic receptors in the calf cortex, rat kidney, and rat spleen with IC50 values of 0.9, 4.3, and 4.2 nM, respectively. caymanchem.com Furthermore, its dissociation constant (Kd) for α2-adrenergic receptors has been determined in tissues such as the rat cerebral cortex (0.87 nM), pig submandibular gland (5.28 nM), and dog kidney membrane (5.25 nM). caymanchem.com In human ocular tissues, the α2A adrenergic receptor subtype has been identified as the predominant subtype. drugbank.com For the human α2A adrenergic receptor, Apraclonidine has a reported Ki of 2.9 nM. drugbank.com
Utilization of Cell-Based Reporter Gene and Intracellular Signaling Assays
Cell-based reporter gene and intracellular signaling assays are powerful tools for studying the functional consequences of receptor activation. Apraclonidine, as an α2-adrenergic receptor agonist, acts through a G-protein coupled receptor (GPCR). researchgate.net The activation of this receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). researchgate.netebi.ac.uk
Modern reporter gene assays, such as the Tango™ GPCR Assay System or the GeneBLAzer® GPCR cell lines, are designed to measure the activity of GPCRs. thermofisher.commdpi.com These systems typically utilize a reporter gene, such as luciferase or β-lactamase, linked to a response element that is sensitive to changes in intracellular signaling pathways. bmglabtech.comnih.gov For an inhibitory GPCR like the α2-adrenergic receptor, the binding of an agonist like Apraclonidine would lead to a decrease in cAMP levels. This would result in a reduced signal from a cAMP-responsive element (CRE)-driven reporter gene. nih.gov
Intracellular signaling assays, such as the cAMP-Glo™ Assay, directly measure the levels of second messengers like cAMP. promega.com In a cell line expressing the α2-adrenergic receptor, the application of Apraclonidine would be expected to cause a dose-dependent decrease in intracellular cAMP levels, which can be quantified to determine the potency and efficacy of the compound. promega.commdpi.com These assays are crucial for understanding the functional cellular response to Apraclonidine and for screening for compounds with similar mechanisms of action.
Investigations of Compound-Protein Interactions (e.g., with Serum Albumin)
The interaction of a drug with plasma proteins, such as serum albumin, can significantly influence its pharmacokinetic properties. Fluorescence spectroscopy and molecular docking are advanced techniques used to study these interactions. A study investigating the interaction between Apraclonidine and bovine serum albumin (BSA), a protein structurally similar to human serum albumin, has provided valuable insights. nih.gov
The study revealed that Apraclonidine quenches the intrinsic fluorescence of BSA, indicating an interaction. nih.gov Thermodynamic analysis of this interaction showed a positive enthalpy change (ΔH⁰) and a positive entropy change (ΔS⁰), suggesting that hydrophobic forces play a significant role in the binding process. nih.gov Furthermore, competitive binding experiments and molecular docking studies indicated that Apraclonidine has a stronger binding affinity for Drug Site 2 (DS2) on the albumin molecule compared to Drug Site 1 (DS1). nih.gov
Ex Vivo and In Vivo Animal Models for Ocular Physiology Research
Animal models are indispensable for studying the integrated physiological effects of Apraclonidine dihydrochloride in a living system. These models allow for the investigation of its impact on complex processes such as aqueous humor dynamics, which cannot be fully replicated in vitro.
Methodologies for Aqueous Fluorophotometry in Animal Eyes
Aqueous fluorophotometry is a non-invasive technique used to measure the rate of aqueous humor flow in the eye. This methodology has been fundamental in establishing that the primary mechanism of action of Apraclonidine is the reduction of aqueous humor formation. fda.gov The technique involves the topical application of a fluorescent dye, such as fluorescein, and then measuring its clearance from the anterior chamber over time using a specialized fluorophotometer.
Studies in rabbits have demonstrated the effect of Apraclonidine on aqueous flow. In one study, unilateral topical administration of 1% Apraclonidine to rabbit eyes significantly attenuated the expected circadian increase in aqueous flow rate. arvojournals.org This provided direct evidence of its aqueous suppressant activity in an animal model.
Techniques for Assessment of Ocular Fluid Dynamics in Preclinical Species
The assessment of ocular fluid dynamics in preclinical species, such as rabbits and monkeys, provides a comprehensive understanding of how a compound affects intraocular pressure (IOP). Beyond aqueous humor formation, these studies can also investigate effects on outflow pathways.
In cynomolgus monkeys, topical administration of Apraclonidine produced a dose-dependent bilateral reduction in the rate of aqueous humor flow. nih.gov A maximum reduction of 30-35% was observed, an effect that was not dependent on intact sympathetic innervation. nih.gov While the primary effect of Apraclonidine is the reduction of aqueous flow, some studies in humans have also suggested a modest increase in fluorophotometric outflow facility and a decrease in uveoscleral outflow after one week of treatment. nih.gov These complex interactions are best studied in living animal models that closely mimic human ocular physiology. Single-dose ocular blood flow studies in monkeys using the microsphere technique have also been employed, demonstrating a reduction in blood flow to the anterior segment of the eye following a topical dose of Apraclonidine. fda.gov
Advanced Imaging Techniques for Ocular Lymphatic Drainage
The study of ocular lymphatic drainage has been significantly enhanced by advanced imaging techniques. These methods provide unprecedented visualization of the eye's lymphatic pathways, which are essential for understanding how substances like apraclonidine may affect aqueous humor outflow and intraocular pressure.
Photoacoustic Imaging (PAI): This novel, non-invasive imaging modality combines the advantages of optical and ultrasound imaging. It allows for the high-resolution visualization of lymphatic vessels and blood vessels in the eye without the need for ionizing radiation. In the context of apraclonidine research, PAI could be employed to observe changes in ocular lymphatic flow and vessel morphology in response to the drug.
Immunofluorescence and Confocal Microscopy: These techniques are instrumental in identifying and localizing specific molecular markers within ocular tissues. By using fluorescently labeled antibodies that target lymphatic vessel endothelial hyaluronan receptor 1 (LYVE-1), a key marker for lymphatic vessels, researchers can map the ocular lymphatic network with high precision. Confocal microscopy then allows for the three-dimensional reconstruction of these fluorescently labeled structures. This approach has been used to study the effects of various compounds on the conventional and unconventional (uveoscleral) outflow pathways, which are influenced by apraclonidine. The intricate network of the trabecular meshwork, Schlemm's canal, and distal collector channels can be visualized, providing insights into how apraclonidine might modulate these structures to lower intraocular pressure.
Analytical and Bioanalytical Techniques for Compound Characterization in Research Matrices
A variety of analytical techniques are employed to characterize this compound and quantify its presence in biological and pharmaceutical samples.
Spectroscopic Methods
Spectroscopic techniques are fundamental for confirming the identity and determining the concentration of this compound.
UV-Vis Absorption: Apraclonidine exhibits characteristic absorption maxima in the ultraviolet (UV) region of the electromagnetic spectrum. A common method involves dissolving the compound in a suitable solvent, such as methanol (B129727), and measuring its absorbance at specific wavelengths. A typical UV spectrum of apraclonidine in methanol shows an absorption maximum at approximately 246 nm. This property is often utilized for quantitative analysis in pharmaceutical formulations.
Fluorescence Spectroscopy: While not as commonly cited for apraclonidine as UV-Vis, fluorescence spectroscopy can be a highly sensitive method for quantification. The intrinsic fluorescence of the molecule or a fluorescent derivative can be measured.
Circular Dichroism (CD): Circular dichroism spectroscopy is used to study the chiroptical properties of molecules. As apraclonidine is a chiral molecule, CD spectroscopy could be used to investigate its stereochemistry and potential interactions with chiral biological molecules.
Chromatographic and Mass Spectrometric Approaches for Detection and Quantification
High-performance liquid chromatography (HPLC) coupled with various detectors is the gold standard for the separation, detection, and quantification of apraclonidine in complex matrices.
HPLC-UV: A widely used method involves reverse-phase HPLC with UV detection. The compound is separated on a C18 column with a mobile phase typically consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (like acetonitrile). The retention time and the peak area at the characteristic UV wavelength are used for identification and quantification, respectively.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For highly sensitive and selective quantification, especially in biological fluids like aqueous humor or plasma, LC-tandem mass spectrometry is the method of choice. This technique combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. After chromatographic separation, the apraclonidine molecules are ionized, and specific parent-daughter ion transitions are monitored. This multiple reaction monitoring (MRM) mode provides excellent specificity and allows for very low detection limits.
Below is an interactive table summarizing typical parameters for HPLC analysis of apraclonidine:
| Parameter | Value |
| Column | C18 |
| Mobile Phase | Phosphate buffer and Acetonitrile |
| Detection | UV at 246 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
Data presented in the table is illustrative of common HPLC methods and may vary based on the specific application and laboratory.
X-ray Crystallography for Structural Elucidation of this compound
X-ray crystallography is a powerful technique used to determine the precise three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, researchers can elucidate its molecular geometry, bond lengths, bond angles, and conformation. This detailed structural information is invaluable for understanding its interaction with its biological target, the alpha-2 adrenergic receptor. The crystal structure would reveal the spatial arrangement of the dichlorophenyl ring, the imidazoline (B1206853) ring, and the amino group, which are crucial for its pharmacological activity.
Comparative Pharmacology and Mechanistic Distinctions
Differentiation of Apraclonidine (B1662514) Dihydrochloride (B599025) from Other Alpha-2 Adrenergic Receptor Agonists (e.g., Brimonidine)
Apraclonidine and brimonidine (B1667796) are both alpha-2 adrenergic receptor agonists used in ophthalmology, but they exhibit significant differences in their receptor selectivity, physicochemical properties, and clinical profiles. Apraclonidine, a para-amino derivative of clonidine (B47849), is considered a relatively selective alpha-2 agonist but is less selective than the newer agent, brimonidine. tg.org.auaoa.org Brimonidine, a quinoxaline (B1680401) derivative, is a highly selective alpha-2 adrenergic agonist, demonstrating a selectivity for the alpha-2 receptor that is 1000-fold greater than for the alpha-1 receptor. drugbank.comnih.gov This higher selectivity of brimonidine, which is 20 to 30 times more α-2-selective than apraclonidine, contributes to a reduced incidence of side effects associated with alpha-1 receptor activation, such as mydriasis (pupil dilation) and eyelid retraction. tg.org.aumdpi.comcrstoday.com
The chemical structures of these compounds also dictate their lipophilicity and ability to penetrate the blood-brain barrier. Apraclonidine was developed by adding an amino group to clonidine, making it more polar and less lipophilic. karger.com This structural change reduces its penetration across the blood-brain barrier, thereby minimizing systemic side effects like sedation and hypotension that were common with clonidine. karger.comnih.gov In contrast, brimonidine is more lipophilic than apraclonidine, which enhances its penetration through the cornea but also allows for greater access to the central nervous system. karger.comaoa.org This can lead to a stronger sedative effect with brimonidine compared to apraclonidine. aoa.org
The mechanisms by which they lower intraocular pressure (IOP) also show some distinctions. Both agents reduce aqueous humor production. drugbank.compatsnap.com However, brimonidine has a dual mechanism of action, also increasing uveoscleral outflow, which becomes more significant with long-term use. drugbank.commdpi.com Apraclonidine's effect on uveoscleral outflow is not well-established, with its primary mechanism being the reduction of aqueous humor formation and a decrease in episcleral venous pressure. aoa.orgmdpi.comuspharmacist.com
Another key differentiator is the incidence of tachyphylaxis, or the rapid loss of drug efficacy over time. Long-term use of apraclonidine is significantly limited by a high rate of tachyphylaxis and local allergic reactions. tg.org.aukarger.comuspharmacist.com While tachyphylaxis can also occur with brimonidine, the frequency and magnitude are considerably lower than with apraclonidine. aoa.org If tachyphylaxis develops with apraclonidine, a switch to brimonidine may successfully restore the IOP-lowering effect. aoa.org
| Feature | Apraclonidine Dihydrochloride | Brimonidine |
|---|---|---|
| Receptor Selectivity | Relatively selective for α2 over α1 receptors. tg.org.auaoa.org | Highly selective for α2 receptors (1000-fold over α1); 20-30 times more α2-selective than apraclonidine. drugbank.comnih.govmdpi.com |
| Chemical Structure | Para-amino derivative of clonidine. aoa.org | Quinoxaline derivative. nih.gov |
| Lipophilicity | Less lipophilic (more polar/hydrophilic). karger.com | More lipophilic than apraclonidine. karger.comnih.govaoa.org |
| Blood-Brain Barrier Penetration | Low penetration. karger.comnih.gov | Higher penetration than apraclonidine. aoa.org |
| Primary Mechanism of Action | Decreases aqueous humor production and reduces episcleral venous pressure. mdpi.comdrugbank.comuspharmacist.com | Dual mechanism: Decreases aqueous humor production and increases uveoscleral outflow. drugbank.commdpi.com |
| Tachyphylaxis | High incidence, limiting long-term use. tg.org.aumdpi.comkarger.com | Occurs, but at a significantly lower rate than with apraclonidine. tg.org.auaoa.org |
| Effect on Pupil Size | Can cause mydriasis (dilation) due to α1 activity. karger.comresearchgate.net | Minimal effect or can cause miosis (constriction). researchgate.net |
Research into the Interplay with Other Adrenergic Modulators and Neurotransmitters
The pharmacological action of apraclonidine is primarily defined by its interaction with alpha-2 adrenergic receptors, but its effects can be influenced by and, in turn, influence other adrenergic modulators and neurotransmitter systems. As a relatively selective alpha-2 agonist with some residual alpha-1 activity, its effects represent a balance between these two receptor types. crstoday.com Stimulation of alpha-2 receptors is the therapeutic goal for lowering IOP, while the weaker stimulation of alpha-1 receptors can lead to effects like vasoconstriction and mydriasis. tg.org.aucrstoday.com
Apraclonidine's interaction with other adrenergic agents is clinically relevant. Its alpha-adrenergic activities can be potentiated when used with monoamine oxidase (MAO) inhibitors (e.g., phenelzine, pargyline), which prevent the breakdown of catecholamines like norepinephrine (B1679862). drugbank.com This highlights the interplay between apraclonidine and the broader sympathetic nervous system. By activating presynaptic alpha-2 autoreceptors, apraclonidine inhibits the release of norepinephrine, which is a key mechanism in its systemic effects and its primary ocular hypotensive action. patsnap.com
The adrenergic system is intricately linked with other neurotransmitter systems, notably the dopaminergic system, as they share the same catecholamine precursors. nih.gov Research indicates that there can be promiscuous interactions between these systems, where catecholamines like dopamine (B1211576) and norepinephrine can activate each other's receptors. nih.gov While specific research on apraclonidine's direct interaction with dopamine receptors is limited, the broader context of catecholamine interplay suggests a complex neuro-modulatory environment in the eye and systemically. For instance, dopamine itself has been shown to activate β-adrenergic receptors in cardiac tissue and α-adrenergic receptors. nih.gov
Mechanistic Insights into Tachyphylaxis at the Receptor and Cellular Levels
Tachyphylaxis, an acute and rapid decrease in response to a drug following its administration, is a significant limiting factor in the long-term therapeutic use of apraclonidine. mdpi.comuspharmacist.comwikipedia.org This phenomenon is distinct from gradual drug tolerance and is characterized by a loss of the IOP-lowering effect, often compelling discontinuation of the therapy. crstoday.comreviewofophthalmology.com
The mechanisms underlying tachyphylaxis are complex and occur at the receptor and cellular levels, primarily involving receptor desensitization. Prolonged stimulation of adrenergic receptors by an agonist like apraclonidine can lead to a diminished responsiveness of the tissue. nih.govahajournals.org This desensitization process involves several key molecular events:
Receptor Downregulation: One of the primary mechanisms is a decrease in the number of available alpha-2 adrenergic receptors on the cell surface. reviewofophthalmology.com Chronic exposure to an agonist triggers the cell to reduce the density of its receptors, a process known as downregulation. reviewofophthalmology.com Studies on desensitization in response to chronically elevated catecholamines have shown that a reduction in the number of α-adrenergic binding sites is a key feature. nih.govahajournals.org This reduction in receptor density means that subsequent drug administration has fewer targets to act upon, leading to a diminished physiological response.
Receptor Uncoupling and Sequestration: Short-term desensitization can occur even without a change in receptor numbers. This often involves the uncoupling of the receptor from its intracellular signaling partner, the G-protein. researchgate.net Following agonist binding, receptor-G protein uncoupling can occur, which prevents the initiation of the downstream signaling cascade (e.g., inhibition of adenylyl cyclase) that leads to reduced aqueous humor production. patsnap.comresearchgate.net The receptor may then be temporarily internalized or sequestered from the cell surface into intracellular vesicles. This sequestration prevents the receptor from interacting with further agonist molecules. researchgate.net
Subtype-Specific Desensitization: Research has shown that different alpha-2 adrenergic receptor subtypes (α2A, α2B, α2C) may undergo desensitization through different mechanisms and at different rates. researchgate.net For example, studies have found that α2A and α2C subtypes undergo more significant downregulation of receptor levels during long-term agonist exposure compared to the α2C4 subtype. researchgate.net This subtype-selective desensitization could contribute to the specific profile of tachyphylaxis observed with non-subtype-selective agonists like apraclonidine.
Research Gaps and Future Directions in Apraclonidine Dihydrochloride Pharmacology
Elucidation of Remaining Uncharacterized Molecular and Physiological Mechanisms
While the core mechanism of apraclonidine's IOP-lowering effect is attributed to the stimulation of alpha-2 adrenergic receptors and subsequent reduction of cyclic AMP (cAMP) levels, the complete downstream signaling cascade and long-term physiological consequences are not fully characterized. patsnap.comresearchgate.net The exact interplay of signaling pathways beyond the initial G-protein coupling remains an area ripe for investigation. For instance, the long-term effects of chronic alpha-2 receptor activation on the cellular machinery and gene expression within the ciliary body epithelium are not well understood. Research indicates that long-term use can lead to a diminished efficacy, a phenomenon known as tachyphylaxis, but the molecular basis for this adaptation requires further study. nih.govmdpi.com
Future research should focus on:
Downstream Signaling Pathways: Investigating the specific G-proteins involved and identifying the downstream effectors beyond adenylyl cyclase inhibition. This includes exploring potential roles for ion channels, phospholipases, and mitogen-activated protein kinase (MAPK) pathways.
Long-Term Cellular Adaptations: Characterizing the changes in receptor density, desensitization, and internalization following prolonged exposure to apraclonidine (B1662514). Understanding these adaptive mechanisms at a molecular level could explain the observed tachyphylaxis and inform strategies to mitigate it. nih.govmdpi.com
Effects on Ocular Tissues: While its effect on aqueous humor dynamics is known, apraclonidine's influence on other ocular structures like the trabecular meshwork, ciliary muscle, and retinal cells at a molecular level is less clear. researchgate.net A study on rabbit corneas noted an increase in glycogen (B147801) particles in epithelial cells after treatment, a finding that warrants further investigation to determine its physiological relevance and mechanism. karger.com
Exploration of Novel Receptor Interactions or Unidentified Off-Target Modulations
Apraclonidine's classification as a "relatively selective" alpha-2 agonist implies the existence of off-target interactions that are not fully appreciated. drugbank.com Its structural similarity to clonidine (B47849), a compound known to interact with imidazoline (B1206853) receptors, strongly suggests that apraclonidine may also modulate these sites. nih.govphysiology.org Imidazoline receptors are divided into classes, with the I1-imidazoline receptor being implicated in central blood pressure regulation and potentially in IOP control. physiology.orgwikipedia.org
Key areas for future exploration include:
Imidazoline Receptor Binding: Conducting comprehensive binding assays to determine the affinity and selectivity of apraclonidine for the different subtypes of imidazoline receptors (I1, I2, I3). wikipedia.org The I1 receptor, in particular, is a compelling target as its activation has been linked to a reduction in intraocular pressure. wikipedia.org
Functional Consequences of Off-Target Binding: If apraclonidine does bind to imidazoline or other receptors, it is crucial to determine the functional consequences of this interaction. This could reveal novel mechanisms contributing to its therapeutic effect or explain some of its side-effect profile. The antihypertensive actions of similar drugs have been linked to I1-imidazoline receptors in the brainstem, a pathway distinct from alpha-2 adrenergic mechanisms. physiology.orgphysiology.org
Alpha-1 Adrenergic Subtype Selectivity: Apraclonidine is a weak alpha-1 agonist, but its specific activity at different alpha-1 receptor subtypes (α1A, α1B, α1D) is not well-defined. wikipedia.orgaoa.org A more detailed characterization of its interaction with these subtypes could provide a more complete picture of its pharmacological profile, including its effects on ocular blood flow and vasoconstriction. aoa.org
Development of Advanced Pharmacological Probes and Research Tools for Adrenergic System Studies
Apraclonidine itself has been used as a pharmacological tool, most notably in the diagnosis of Horner's syndrome, where its weak alpha-1 agonist activity causes a supersensitive denervated dilator muscle to contract, reversing anisocoria. wikipedia.org However, there is significant potential to develop apraclonidine derivatives as more sophisticated research probes.
Future development could focus on:
Radiolabeled and Fluorescent Analogs: Synthesizing radiolabeled or fluorescently-tagged versions of apraclonidine would enable high-resolution visualization and quantification of alpha-2 adrenergic and potentially imidazoline receptors in ocular and other tissues. This would be invaluable for studying receptor distribution, trafficking, and regulation.
Development of More Selective Agonists: Using apraclonidine's chemical structure as a scaffold, medicinal chemists could design and synthesize new analogs with higher selectivity for specific alpha-2 adrenergic receptor subtypes (α2A, α2B, α2C) or for imidazoline receptors. Such highly selective probes would allow researchers to dissect the specific physiological roles of these different receptor subtypes in the eye and other systems.
Probes for Studying Receptor States: Research has shown that assay components can convert alpha-2 receptors from a high-affinity to a low-affinity state. nih.gov Developing probes based on apraclonidine that can selectively bind to or stabilize specific receptor conformations (e.g., active vs. inactive states) would be a powerful tool for studying the dynamics of G-protein coupled receptor activation.
Q & A
Q. What is the primary mechanism of action of apraclonidine dihydrochloride in lowering intraocular pressure (IOP)?
this compound acts as a selective α2-adrenergic agonist, reducing aqueous humor production via inhibition of adenylate cyclase in ciliary epithelial cells. Its weak α1-agonist activity contributes to vasoconstriction in the anterior ocular vasculature, further aiding IOP reduction .
Q. What are the standard concentrations and dosing regimens used in clinical studies for IOP reduction?
Clinical trials typically employ concentrations of 0.125%, 0.25%, and 0.5% administered bilaterally every 12 hours. Dose-response studies show maximal efficacy at 0.25%–0.5%, with peak IOP reduction (~27%) observed within 2–8 hours post-administration .
Q. How should researchers account for inter-subject variability in IOP response during experimental design?
Utilize randomized, double-masked crossover designs with washout periods (e.g., 2 weeks) to control for individual variability. Baseline IOP measurements should be normalized against vehicle-treated controls to isolate drug-specific effects .
Q. What are the key pharmacokinetic parameters of this compound in ocular applications?
The drug has a half-life of ~8 hours in humans, with peak plasma concentrations of 0.9 ng/mL and trough levels of 0.5 ng/mL after topical administration. Systemic absorption is minimal, and posterior ocular segment blood flow remains unaffected in preclinical models .
Q. What chemical properties influence formulation stability in aqueous solutions?
this compound is highly water-soluble (45% w/v) but moisture-sensitive. Stability requires storage in sealed, dry conditions at room temperature, with pH adjustments (4.4–7.8) to maintain isotonicity in ophthalmic solutions .
Advanced Research Questions
Q. How can researchers resolve contradictory dose-response data between studies?
Contradictions in efficacy (e.g., 0.5% vs. 1.0% concentrations showing similar IOP reduction) may arise from differences in adjunctive therapies (e.g., timolol) or study duration. Meta-analyses should stratify results by baseline IOP, adjunctive drug use, and measurement timepoints (e.g., 8 AM vs. 11 AM) .
Q. What methodologies are recommended for analyzing long-term allergic reactions in clinical trials?
Retrospective cohort studies with Kaplan-Meier survival analysis can estimate reaction latency (mean: 4.7 months). Monitor for follicular conjunctivitis and eyelid dermatitis, and exclude patients with <2 weeks of exposure to avoid false negatives .
Q. How does this compound compare to brimonidine in suppressing aqueous humor flow?
Comparative studies using fluorescein disappearance rates show no significant difference: apraclonidine suppresses flow by 39%–44%, while brimonidine achieves 44%–48%. However, apraclonidine’s α1-mediated vasoconstriction may offer advantages in hyperemic states .
Q. What experimental designs mitigate the risk of tachyphylaxis in chronic use studies?
Preclinical models suggest intermittent dosing (e.g., 3×/week) preserves efficacy. In humans, monitor IOP response decay beyond 90 days, and consider adjunctive therapies (e.g., prostaglandin analogs) to counteract receptor desensitization .
Q. How can researchers address the high incidence of allergic reactions (48%) in long-term studies?
Stratify populations by age and sex (higher risk in older females). Use preservative-free formulations to isolate drug-specific hypersensitivity. Alternative α2-selective agonists (e.g., brimonidine) may be warranted in high-risk cohorts .
Methodological Considerations
- Data Interpretation : Use mixed-effects models to account for inter-eye correlation in bilateral studies .
- Safety Monitoring : Serial blood pressure and pupillometry measurements are critical to detect systemic α2 effects, though apraclonidine shows minimal cardiovascular impact .
- Chemical Handling : Store bulk drug substance in desiccated environments to prevent hydrolysis, and validate solution pH before in vivo use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
